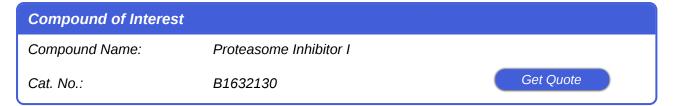


"Proteasome Inhibitor I" chemical structure and properties

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An In-Depth Technical Guide to Proteasome Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteasome Inhibitor I, also known as PSI or by its chemical name Z-Ile-Glu(OtBu)-Ala-Leu-H (aldehyde), is a potent, reversible, and cell-permeable inhibitor of the 20S proteasome. It specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit, a key component of the proteasome's catalytic core. By disrupting the ubiquitin-proteasome system, **Proteasome Inhibitor I** triggers a cascade of cellular events, including the accumulation of ubiquitinated proteins, inhibition of the pro-survival NF-κB signaling pathway, and induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key biological effects of **Proteasome Inhibitor I**. Detailed experimental protocols for its use in research settings and visualizations of the affected signaling pathways are also presented to facilitate its application in drug discovery and development.

Chemical Structure and Properties

Proteasome Inhibitor I is a synthetic peptide aldehyde with a well-defined chemical structure. Its properties are summarized in the tables below.



Table 1: Chemical and Physical Properties of Proteasome Inhibitor I

Property	Value	
Synonyms	PSI, Z-Ile-Glu(OtBu)-Ala-Leu-H (aldehyde), Z-IE(OtBu)AL-CHO	
IUPAC Name	N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-tert-butylester-N-[(1S)-1-formyl-3-methylbutyl]-L-alaninamide	
Molecular Formula	C32H50N4O8[1]	
Molecular Weight	618.76 g/mol [1]	
CAS Number	158442-41-2[1]	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and ethanol	
Storage	Store at -20°C for long-term stability.	

Table 2: Inhibitory Activity of Proteasome Inhibitor I

Parameter	Target	Value	Cell Line/System
Mechanism of Action	Reversible Inhibitor	-	-
Primary Target	Chymotrypsin-like activity of the 20S proteasome (β5 subunit)	-	-
Ki	Chymotrypsin-like activity	Data not available in searched literature	-
IC50	Chymotrypsin-like activity	Data not available in searched literature	-



Note: While specific Ki and IC₅₀ values for **Proteasome Inhibitor I** are not readily available in the public domain, its potency is widely acknowledged in the scientific literature through its observed biological effects at low micromolar concentrations.

Mechanism of Action and Signaling Pathways

Proteasome Inhibitor I exerts its biological effects by targeting the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of most intracellular proteins. [2] This process, known as the ubiquitin-proteasome pathway, is crucial for maintaining cellular homeostasis.

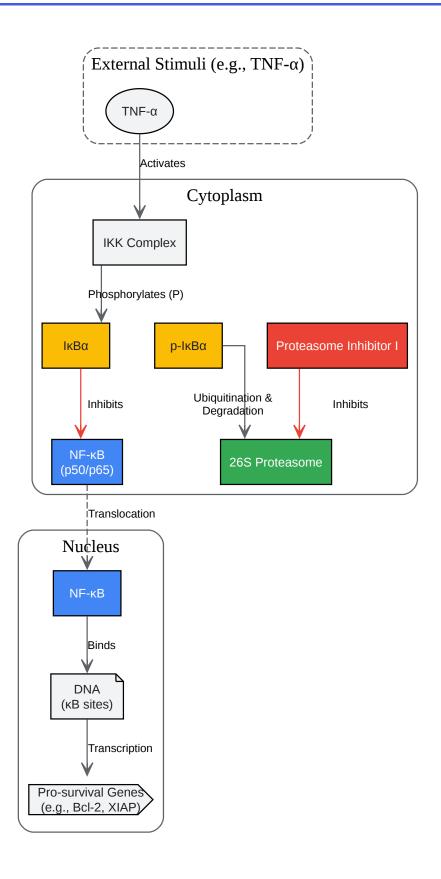
The inhibitor primarily blocks the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome. This inhibition is reversible and leads to the accumulation of polyubiquitinated proteins that are normally destined for degradation. The buildup of these proteins disrupts numerous cellular processes and triggers specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a key regulator of cell survival, inflammation, and immune responses. In many cancer types, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The activation of NF- κ B is dependent on the proteasomal degradation of its inhibitor, $I\kappa$ B α .

Proteasome Inhibitor I, by blocking the proteasome, prevents the degradation of $I\kappa B\alpha$. This leads to the sequestration of NF- κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of pro-survival gene transcription.





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Figure 1: Inhibition of the NF-κB signaling pathway by Proteasome Inhibitor I.

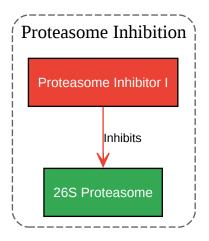


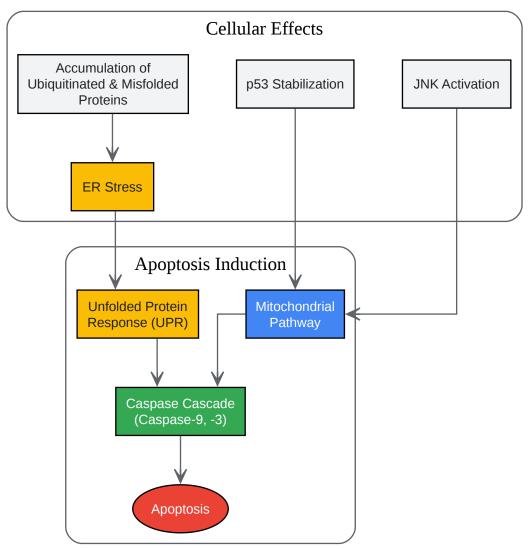
Induction of Apoptosis

The accumulation of misfolded and regulatory proteins due to proteasome inhibition leads to cellular stress, particularly Endoplasmic Reticulum (ER) stress, and ultimately triggers apoptosis (programmed cell death).[2] **Proteasome Inhibitor I** can induce apoptosis through multiple interconnected pathways:

- Mitochondrial (Intrinsic) Pathway: The buildup of pro-apoptotic proteins (e.g., Bax, Bak) and
 the stabilization of tumor suppressor proteins like p53 lead to the permeabilization of the
 mitochondrial outer membrane. This results in the release of cytochrome c into the
 cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the
 executioners of apoptosis.
- ER Stress-Mediated Pathway: The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR).[3][4][5][6] Prolonged and unresolved ER stress activates pro-apoptotic components of the UPR, including the transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which converges on the activation of caspase-3.
- JNK Pathway Activation: Proteasome inhibition can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis by phosphorylating and regulating the activity of Bcl-2 family proteins.[7][8][9][10]







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Figure 2: Signaling pathways leading to apoptosis induced by Proteasome Inhibitor I.



Experimental Protocols

The following protocols provide a general framework for utilizing **Proteasome Inhibitor I** in common cell-based assays. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Proteasome Activity Assay in Cell Lysates

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

- Cells of interest
- Proteasome Inhibitor I (stock solution in DMSO)
- Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors except for proteasome inhibitors)
- Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader

Procedure:

- Cell Lysis:
 - Culture cells to the desired confluency.
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer and incubate on ice for 30 minutes.



- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford or BCA assay).[11]

Assay Setup:

- \circ In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 μ g) to each well.
- For each sample, prepare a parallel well containing the lysate plus a high concentration of
 Proteasome Inhibitor I (e.g., 50 μM) to measure non-proteasomal activity (background).
- \circ Add assay buffer to bring the total volume in each well to 100 μ L.

• Inhibitor Treatment:

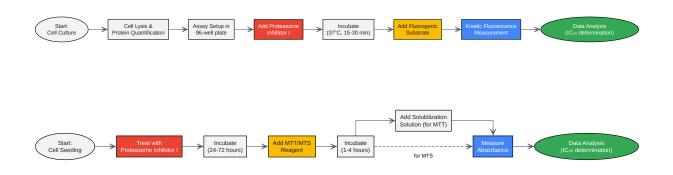
- Prepare serial dilutions of Proteasome Inhibitor I in assay buffer. Suggested starting concentrations range from 10 nM to 50 μM.
- Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
- Incubate the plate at 37°C for 15-30 minutes.
- Reaction Initiation and Measurement:
 - Add the fluorogenic substrate to each well to a final concentration of 20-100 μM.
 - Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
 - Measure the fluorescence kinetically over 30-60 minutes (e.g., readings every 1-2 minutes) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

Data Analysis:

Calculate the rate of AMC release (increase in fluorescence over time) for each well.



- Subtract the rate of the background wells (with high inhibitor concentration) from the experimental wells.
- Plot the proteasome activity against the inhibitor concentration to determine the IC₅₀ value.



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